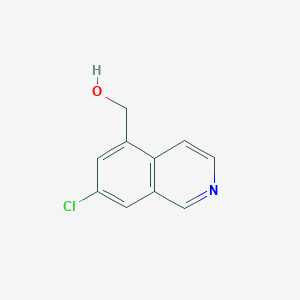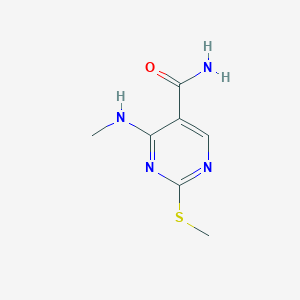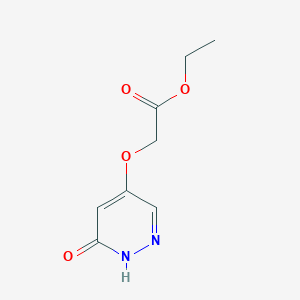![molecular formula C10H17NOSi B11903099 N-{[Methoxy(dimethyl)silyl]methyl}aniline CAS No. 53677-57-9](/img/structure/B11903099.png)
N-{[Methoxy(dimethyl)silyl]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[Methoxy(dimethyl)silyl]methyl}aniline is an organosilicon compound with the molecular formula C10H17NOSi This compound is characterized by the presence of a methoxy(dimethyl)silyl group attached to a methyl group, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Methoxy(dimethyl)silyl]methyl}aniline typically involves the reaction of aniline with a methoxy(dimethyl)silyl-containing reagent. One common method is the reaction of aniline with chloromethyl(dimethyl)methoxysilane in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[Methoxy(dimethyl)silyl]methyl}aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form various reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents such as dichloromethane or toluene.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the methoxy(dimethyl)silyl group.
Oxidation Reactions: Products include nitrosoaniline and nitroaniline derivatives.
Reduction Reactions: Products include reduced aniline derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
N-{[Methoxy(dimethyl)silyl]methyl}aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{[Methoxy(dimethyl)silyl]methyl}aniline involves its interaction with various molecular targets and pathways. The methoxy(dimethyl)silyl group can participate in silane-based reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and biological activity, making it a versatile compound in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[Methoxy(dimethyl)silyl]aniline: A similar compound with the methoxy(dimethyl)silyl group directly attached to the aniline moiety.
N-{[Methoxy(dimethyl)silyl]ethyl}aniline: A compound with an ethyl spacer between the methoxy(dimethyl)silyl group and the aniline moiety.
Uniqueness
N-{[Methoxy(dimethyl)silyl]methyl}aniline is unique due to the presence of a methoxy(dimethyl)silyl group attached to a methyl group, which provides distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
53677-57-9 |
|---|---|
Molekularformel |
C10H17NOSi |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
N-[[methoxy(dimethyl)silyl]methyl]aniline |
InChI |
InChI=1S/C10H17NOSi/c1-12-13(2,3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
NAZANZMBNNDFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




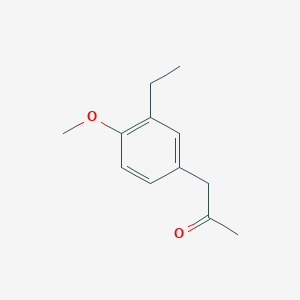
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
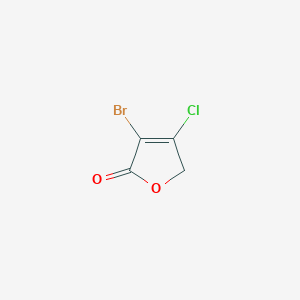

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
